5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoroethoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-amino-1H-pyrazole.
Reduction: Formation of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluoroethoxy group may enhance the compound’s stability and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.
1-Methyl-3-nitro-1H-pyrazole: Lacks the difluoroethoxy group, which may affect its stability and reactivity.
5-((2,2-Difluoroethoxy)methyl)-1H-pyrazole: Lacks the methyl group, which may influence its overall properties.
Uniqueness
5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of both the difluoroethoxy and nitro groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-(2,2-difluoroethoxymethyl)-1-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O3/c1-11-5(3-15-4-6(8)9)2-7(10-11)12(13)14/h2,6H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIPGEJVEHPYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])COCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.